molecular formula C12H19NO5 B057499 Methyl N-Boc-3-Oxopiperidine-4-carboxylate CAS No. 220223-46-1

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Cat. No. B057499
M. Wt: 257.28 g/mol
InChI Key: MVZLAUYYGDJPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from easily obtainable reagents. For example, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction, including hydrogenation, Boc protection, methylation, and other steps, showcasing the complexity and the multi-step nature of synthesizing such compounds (Wang et al., 2008). Similarly, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another closely related compound, was synthesized from 4-methylpyridinium, indicating the diversity of starting materials and steps involved in these syntheses (Chen Xin-zhi, 2011).

Molecular Structure Analysis

Methyl N-Boc-3-Oxopiperidine-4-carboxylate and related compounds often exhibit complex structural features, including stereochemistry and conformational preferences. For instance, the study of the crystal structure and NMR data of similar compounds reveals insights into their molecular configurations, keto-enol tautomerism, and isomerism (Fernández et al., 1992; Fernández et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of Methyl N-Boc-3-Oxopiperidine-4-carboxylate includes a range of transformations, such as lactamization, which is a key step in the synthesis of related compounds (Aurell et al., 2014). Additionally, its reactivity towards spirocyclization and cyclopropanation has been exploited in synthesizing structurally complex and biologically relevant molecules (Limbach et al., 2008).

Scientific Research Applications

Synthesis of Complex Molecules

The compound is utilized in multi-step synthetic processes to prepare structurally complex molecules. For example, it has been used in the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate through a sequence of reactions including hydrogenation, Boc protection, methylation, and hydrolysis, showcasing its utility in creating molecules with potential biological activities (Wang, Liu, Cao, & Wang, 2008). Similarly, its role in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts highlights its importance in asymmetric synthesis, contributing to the preparation of chiral molecules (Wang, Zhao, Xue, & Chen, 2018).

Pharmaceutical Intermediates

This compound serves as a key intermediate in the development of novel pharmaceutical agents. It has been employed in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in producing a novel protein tyrosine kinase Jak3 inhibitor, demonstrating the compound's role in the development of new therapeutic agents (Xin-zhi, 2011). The large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process further exemplifies its use in medicinal chemistry research, enabling the safe and scalable preparation of carboxylic acid derivatives for drug discovery programs (Kestemont et al., 2021).

Scaffold for Combinatorial Chemistry

The chemical is also pivotal in creating scaffolds for combinatorial chemistry, aiding in the discovery of novel bioactive compounds. For instance, the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, derived from tert-butyl 4-oxopiperidine-1-carboxylate, showcases its application in generating building blocks for synthesizing 4-substituted 3-aminopiperidines with high biological activity potential (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Safety And Hazards

This compound is labeled with the GHS symbols GHS07 and GHS03, indicating that it can cause skin irritation, serious eye irritation, and may intensify fire; oxidizer . Precautionary measures include avoiding causing sparks or flames, handling while wearing protective gloves/eye protection, and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLAUYYGDJPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441151
Record name 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

CAS RN

220223-46-1
Record name 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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